molecular formula C28H23NO6 B11569107 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569107
M. Wt: 469.5 g/mol
InChI Key: YOMOEXRBWMHDLZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromenopyrrole core with substituents influencing physicochemical and pharmacological properties. The ethoxyphenyl group at position 1 distinguishes it from analogs with methoxy or other aryl substituents. Its molecular formula is C₂₈H₂₃NO₆ (calculated based on structural analogs), with an average mass of 469.48 g/mol .

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-ethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H23NO6/c1-3-32-19-6-4-5-18(13-19)25-24-26(30)20-11-16(2)7-9-21(20)35-27(24)28(31)29(25)14-17-8-10-22-23(12-17)34-15-33-22/h4-13,25H,3,14-15H2,1-2H3

InChI Key

YOMOEXRBWMHDLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The primary structural variation among analogs lies in the substituent at position 1 of the chromenopyrrole core. Key comparisons include:

Table 1: Structural and Predicted Physicochemical Properties
Compound Substituent (Position 1) Molecular Formula Average Mass (g/mol) Predicted LogP*
Target Compound (Ethoxyphenyl) 3-OCH₂CH₃ C₂₈H₂₃NO₆ 469.48 ~3.5
Analog 1 (Methoxyphenyl) 3-OCH₃ C₂₇H₂₁NO₆ 455.47 ~3.0
Analog 2 (Phenyl) C₆H₅ C₂₆H₁₉NO₅ 425.43 ~2.8

*LogP values estimated using fragment-based methods; ethoxy increases lipophilicity compared to methoxy.

Key Observations :

  • The ethoxy group increases molecular weight by 14.01 g/mol compared to methoxy, contributing to greater steric bulk and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .
  • The benzodioxole and methyl groups are conserved across analogs, suggesting their roles in maintaining core stability or binding interactions .

Pharmacological Implications (Inferred)

While direct data for the ethoxyphenyl compound are unavailable, insights can be extrapolated from related studies:

  • Autotaxin Inhibition : Analog 1 (methoxyphenyl) showed moderate inhibition (IC₅₀ ~10 µM) in fluorogenic assays . Ethoxy’s increased lipophilicity may improve target binding in hydrophobic enzyme pockets.
  • Solubility : Methoxy analogs exhibit poor aqueous solubility (<50 µM at pH 6.5), suggesting ethoxy derivatives may require formulation enhancements .

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